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molecular formula C15H22N2O2 B8276710 5-Hydroxy-1-(4-phenylpiperazin-1-yl)pentan-1-one

5-Hydroxy-1-(4-phenylpiperazin-1-yl)pentan-1-one

Cat. No. B8276710
M. Wt: 262.35 g/mol
InChI Key: ACVBTPIJDJOAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389555B2

Procedure details

A solution of 5.4 mL (37.5 mmol) Et3N in 10 ml, 2-dichloroethane was added drop by drop under ice cooling to a suspension of 3.70 g (27.5 mmol) AlCl3 in 20mL dichloroethane. At room temperature a solution of 4.21 ml (27.5 mmol) 1-phenylpiperazine and 2.32 mL (25 mmol) delta-valerolactone in 15 mL 1,2-dichloroethane was added to the mixture. After one hour of stirring at room temperature the mixture was quenched with ice water and stirred for another 30 minutes. The suspension was filtered by Celite. After adding of dichloromethane, separating of the organic layer, washing it with water, drying it with Na2SO4 and evaporating of the solvent, followed.
Name
Quantity
5.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.21 mL
Type
reactant
Reaction Step Three
Quantity
2.32 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCN(CC)CC.[Al+3].[Cl-].[Cl-].[Cl-].[C:12]1([N:18]2[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:24]1(=[O:30])[O:29][CH2:28][CH2:27][CH2:26][CH2:25]1>ClC(Cl)C.ClCCCl>[OH:30][CH2:24][CH2:25][CH2:26][CH2:27][C:28]([N:21]1[CH2:22][CH2:23][N:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:19][CH2:20]1)=[O:29] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
5.4 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Three
Name
Quantity
4.21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
2.32 mL
Type
reactant
Smiles
C1(CCCCO1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After one hour of stirring at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with ice water
STIRRING
Type
STIRRING
Details
stirred for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered by Celite
ADDITION
Type
ADDITION
Details
After adding of dichloromethane
CUSTOM
Type
CUSTOM
Details
separating of the organic layer
WASH
Type
WASH
Details
washing it with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying it with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporating of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCCCCC(=O)N1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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